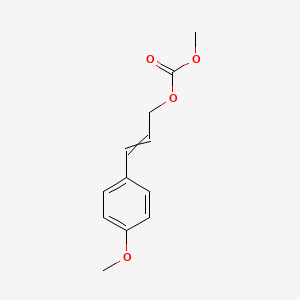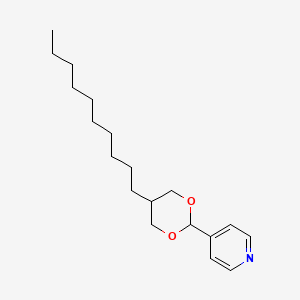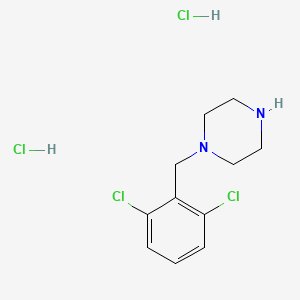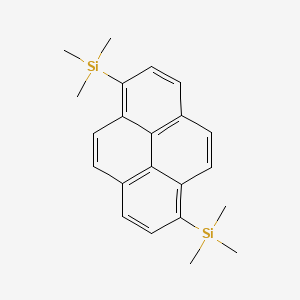![molecular formula C22H16N2OS B12572788 Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone CAS No. 192379-34-3](/img/structure/B12572788.png)
Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with phenyl groups and a phenylimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone typically involves the condensation of appropriate thioamides with α-haloketones. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through the formation of an intermediate thiazoline, which undergoes further cyclization to yield the desired thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiazole derivatives.
Aplicaciones Científicas De Investigación
Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity
Propiedades
Número CAS |
192379-34-3 |
|---|---|
Fórmula molecular |
C22H16N2OS |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
phenyl-(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C22H16N2OS/c25-21(17-10-4-1-5-11-17)20-16-26-22(23-18-12-6-2-7-13-18)24(20)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
LLOIPRGTWHMJMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide](/img/structure/B12572742.png)

![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)

![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)

![3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12572768.png)
![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione](/img/structure/B12572781.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine](/img/structure/B12572797.png)
